molecular formula C12H10N4O3 B15337322 Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide

Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide

Katalognummer: B15337322
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: JWVCWCNOPFCNFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide is a synthetically designed, fused pyrazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound is provided as a high-purity solid for research applications and is strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications in humans or animals. Structurally, this compound belongs to a class of modified fused pyrazole analogs that have been investigated for their potential as bioactive molecules. Specifically, related fused pyrazole urea analogs have been identified as potent inhibitors of glucosylceramide synthase (GCS), a key Golgi membrane-bound enzyme that catalyzes the first step in the biosynthesis of glycosphingolipids (GSLs) . By inhibiting GCS, these compounds modulate the levels of glucosylceramide (GlcCer) and its downstream metabolites, which are implicated in several pathological processes. The primary research value of this compound and its analogs lies in their application for studying lysosomal storage diseases, such as Gaucher's disease and Niemann-Pick type C, where glycosphingolipid accumulation is a hallmark feature . Furthermore, given that mutations in the GBA1 gene are a prevalent genetic risk factor for Parkinson's disease (PD), brain-penetrant GCS inhibitors represent a promising therapeutic strategy for neurodegenerative disorders . Research into this chemical space may also extend to exploring treatments for cystic diseases and certain cancers where aberrant glycosphingolipid synthesis disrupts normal cellular apoptosis . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel therapeutic agents targeting these critical pathways.

Eigenschaften

Molekularformel

C12H10N4O3

Molekulargewicht

258.23 g/mol

IUPAC-Name

9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid

InChI

InChI=1S/C12H10N4O3/c17-12(18)10-8-4-6-3-7(6)11(8)16(14-10)9-5-15(19)2-1-13-9/h1-2,5-7H,3-4H2,(H,17,18)

InChI-Schlüssel

JWVCWCNOPFCNFX-UHFFFAOYSA-N

Kanonische SMILES

C1C2C1C3=C(C2)C(=NN3C4=NC=C[N+](=C4)[O-])C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for MFCD32670466 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32670466 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The pyrazine ring and diazatricyclo framework can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32670466 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from the reactions of MFCD32670466 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction could produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

MFCD32670466 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of MFCD32670466 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Trifluoromethyl (-CF3) vs. Carboxy (-COOH) : The trifluoromethyl group (as in ) increases lipophilicity and metabolic stability, whereas the carboxy group in the target compound enhances water solubility and ionic interactions .
  • Pyrazine 1-Oxide vs.
  • Fluorination Effects: Fluorinated analogs (e.g., ) exhibit improved membrane permeability and resistance to enzymatic degradation compared to non-fluorinated derivatives .

Computational Similarity Analysis

Structural similarity was assessed using cheminformatics methods:

  • Tanimoto Coefficient : Widely employed for binary fingerprint comparisons, this method highlights shared functional groups. For example, the target compound and the acetic acid derivative may show moderate similarity due to shared carboxylic motifs .
  • Graph Comparison : This method evaluates topological overlap of cyclic systems. The fused cyclopropa-cyclopenta-pyrazole core aligns closely across analogs, but substituent differences reduce exact matches .

Property Implications

  • Physical Properties : The carboxy and pyrazine oxide groups likely lower the melting point and increase hygroscopicity compared to trimethyl or trifluoromethyl analogs .
  • Chemical Reactivity : The target compound’s carboxy group may undergo esterification or amidation, while the N-oxide could participate in redox reactions, unlike inert CF3 groups .

Biologische Aktivität

Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide is a complex nitrogen-containing compound that has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, particularly focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide typically involves multi-step organic reactions. The compound's structure has been confirmed through various spectroscopic techniques including NMR and mass spectrometry. The structural characteristics reveal a unique arrangement of pyrazole and cyclopropane moieties which may contribute to its biological activity.

Anticancer Properties

Research indicates that Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide exhibits significant anticancer activity against various human cancer cell lines. Notably:

  • Cell Lines Tested : MCF7 (breast cancer), K562 (leukemia), HEP2 (laryngeal cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide in inhibiting cell proliferation. The IC50 values for various cancer cell lines are summarized in Table 1.

Cell Line IC50 (µM)
MCF79.5
K56212.0
HEP210.0

These values indicate that the compound is particularly potent against MCF7 cells.

Mechanistic Insights

The biological activity of Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide can be attributed to several mechanisms:

Apoptosis Induction :
The compound triggers apoptosis via the intrinsic pathway by promoting mitochondrial dysfunction and activating caspases.

Cell Cycle Arrest :
Flow cytometry analysis has shown that treatment with this compound leads to G0/G1 phase arrest in cancer cells. This is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs).

Case Studies

Several studies have documented the effects of Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide on specific cancer types:

  • Breast Cancer (MCF7) : In a study involving MCF7 cells treated with varying concentrations of the compound over 48 hours, significant reductions in cell viability were observed at concentrations above 10 µM.
  • Leukemia (K562) : The compound demonstrated a dose-dependent inhibition of K562 cell proliferation with notable morphological changes indicative of apoptosis.

Q & A

Basic: What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

Answer:
The synthesis involves multi-step procedures starting with cyclocondensation reactions to form the fused pyrazole and cyclopropane rings. Key intermediates include:

  • Carbohydrazide derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide), which undergo cyclization under acidic conditions .
  • Precursor pyrazolines , which are oxidized to pyrazoles using reagents like KMnO₄ or Pd/C. Reaction yields depend on pH, temperature, and solvent polarity .

Critical steps involve stereochemical control during cyclopropane ring formation. For example, using chiral catalysts or directing groups can enhance enantioselectivity .

Advanced: How can regioselectivity challenges in cyclopropane ring formation be addressed during synthesis?

Answer:
Regioselectivity is influenced by:

  • Steric and electronic effects of substituents on precursor molecules. Bulky groups (e.g., tert-butyl) direct ring closure away from steric hindrance .
  • Reaction conditions : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures promote thermodynamic products.
  • Catalytic systems : Transition-metal catalysts (e.g., Rh₂(OAc)₄) can enhance selectivity via π-allyl intermediates .

Methodological recommendation : Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation and adjust conditions dynamically .

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry of the cyclopropane and pyrazole rings. Challenges include overlapping signals due to fused rings; use 2D NMR (COSY, HSQC) .
  • X-ray crystallography : Critical for confirming absolute configuration, especially for enantiomers .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can computational modeling predict reactivity or biological interactions?

Answer:

  • Reaction pathway simulation : Tools like COMSOL Multiphysics integrate density functional theory (DFT) to model transition states and activation energies for cyclopropanation .
  • Molecular docking : Predict binding affinity to biological targets (e.g., HIV capsid proteins) by analyzing π-π stacking and hydrogen bonding with the pyrazine oxide moiety .
  • Machine learning : Train models on PubChem data to optimize reaction conditions (e.g., solvent selection) .

Advanced: How should researchers resolve contradictory biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Use orthogonal assays (e.g., SPR for binding, functional cellular assays) .
  • Stereochemical impurities : Enantiomeric excess (ee) >98% is critical; validate via chiral HPLC .
  • Theoretical frameworks : Link results to mechanistic hypotheses (e.g., does the carboxyl group mediate target engagement?) .

Case study : Inconsistent anticonvulsant activity in rodent models may reflect differential blood-brain barrier penetration. Use pharmacokinetic modeling to correlate in vitro potency with in vivo exposure .

Basic: What initial biological screening assays are recommended for this compound?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases due to the pyrazine oxide’s electrophilic properties .
  • Cytotoxicity profiling : Use MTT assays on cancer/normal cell lines (e.g., HepG2 vs. HEK293) .
  • ADME-Tox : Assess metabolic stability in liver microsomes and CYP450 inhibition potential .

Advanced: What strategies improve yield in large-scale synthesis without compromising stereochemistry?

Answer:

  • Flow chemistry : Continuous reactors enhance heat/mass transfer during exothermic cyclopropanation steps .
  • Heterogeneous catalysis : Immobilized Pd nanoparticles reduce metal leaching during pyrazole oxidation .
  • Design of experiments (DoE) : Use factorial design to optimize variables (temperature, stoichiometry) while monitoring ee via inline analytics .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Modify the carboxyl group : Replace with bioisosteres (e.g., tetrazole) to enhance metabolic stability .
  • Vary the pyrazine N-oxide : Test substituents (e.g., methyl, halogens) to modulate electron density and target binding .
  • Cyclopropane ring expansion : Synthesize analogs with fused bicyclic systems (e.g., cyclopentane) to probe steric tolerance .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Reactivity hazards : The N-oxide moiety may decompose exothermically; store under inert gas (N₂/Ar) .
  • Toxicology : Prioritize acute toxicity testing (LD₅₀ in rodents) due to structural similarity to neuroactive pyrazoles .

Advanced: How can AI-driven platforms accelerate research on this compound?

Answer:

  • Retrosynthetic planning : Tools like Pistachio suggest routes using available precursors (e.g., pyrazolines) .
  • Automated labs : Robotic systems execute parallel reactions (e.g., varying catalysts for cyclopropanation) and analyze outcomes via ML .
  • Data mining : Extract trends from Reaxys on similar compounds’ biological profiles to prioritize assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.